N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20217169
InChI: InChI=1S/C11H17N5.ClH/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10;/h4,6,8-9,12H,3,5,7H2,1-2H3;1H
SMILES:
Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC20217169

Molecular Formula: C11H18ClN5

Molecular Weight: 255.75 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
IUPAC Name N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C11H17N5.ClH/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10;/h4,6,8-9,12H,3,5,7H2,1-2H3;1H
Standard InChI Key IKSVEWGOHFTJQT-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C=N1)NCC2=NN(C=C2)C.Cl

Introduction

Chemical Identity and Molecular Characterization

Systematic Nomenclature and Molecular Formula

The compound is systematically named N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride, reflecting its dual pyrazole rings, methyl and propyl substituents, and hydrochloride salt form. Its molecular formula is C11H18ClN5, with a molecular weight of 255.75 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro and in vivo studies .

Structural Representation

Key structural features include:

  • Pyrazole Rings: Two heterocyclic pyrazole moieties (C3H3N2) linked via a methylene (-CH2-) bridge.

  • Substituents: A methyl group (-CH3) at the 1-position of the first pyrazole and a propyl chain (-CH2CH2CH3) at the 1-position of the second pyrazole.

  • Amine Functionalization: A secondary amine (-NH-) connecting the methylene bridge to the second pyrazole ring.

The canonical SMILES notation is CCCN1C=C(C=N1)CNC(C2=CC=NN2C)C, and the InChIKey is LITWSGCCWNIWON-UHFFFAOYSA-N .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions.

  • Functionalization:

    • N-Alkylation: Introduction of the propyl group via nucleophilic substitution using 1-bromopropane .

    • Methylene Bridge Installation: Coupling of the two pyrazole units using formaldehyde or its equivalents.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve crystallinity and stability .

Optimization Challenges

Critical parameters influencing yield and purity include:

  • Temperature Control: Excess heat during N-alkylation risks side reactions, such as over-alkylation.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis.

  • Catalysis: Palladium-based catalysts improve coupling efficiency but increase production costs .

Structural and Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar pyrazole core with a dihedral angle of 15.2° between the two rings, facilitating π-π stacking interactions in biological systems. The hydrochloride counterion forms hydrogen bonds with the amine group, stabilizing the crystal lattice .

Spectroscopic Data

  • NMR (400 MHz, D2O):

    • 1H NMR: δ 1.05 (t, 3H, CH2CH2CH3), 2.45 (s, 3H, N-CH3), 3.30 (m, 2H, N-CH2), 6.85 (s, 1H, pyrazole-H) .

  • IR (KBr): Peaks at 3200 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch) .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point189–192°C (decomposes)Differential Scanning Calorimetry
Solubility>50 mg/mL in H2OEquilibrium Solubility
logP (Octanol-Water)1.8 ± 0.2Shake-Flask Method
pKa6.9 (amine protonation)Potentiometric Titration

The compound’s moderate lipophilicity (logP ~1.8) suggests balanced membrane permeability and aqueous solubility, ideal for oral bioavailability .

Industrial and Research Applications

Drug Discovery

  • Lead Optimization: Serve as a scaffold for modifying substituents to enhance potency and selectivity .

  • Prodrug Development: Esterification of the amine group improves blood-brain barrier penetration.

Chemical Biology

  • Photoaffinity Labeling: Incorporation of azide groups enables target identification via click chemistry.

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